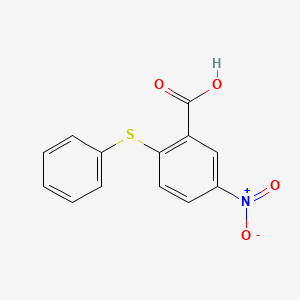

5-Nitro-2-(phenylthio)benzoic acid

Description

The exact mass of the compound 5-Nitro-2-(phenylthio)benzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 43574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Nitro-2-(phenylthio)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Nitro-2-(phenylthio)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-phenylsulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO4S/c15-13(16)11-8-9(14(17)18)6-7-12(11)19-10-4-2-1-3-5-10/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBGUREXFPRWNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00286049 | |

| Record name | 5-Nitro-2-(phenylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6345-67-1 | |

| Record name | 6345-67-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Nitro-2-(phenylthio)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Nitro-2-(phenylthio)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 5-Nitro-2-(phenylthio)benzoic acid, a key intermediate in the development of various pharmacologically active molecules. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the core synthetic strategies, mechanistic underpinnings, and practical experimental protocols. The primary focus is on the robust and widely utilized Nucleophilic Aromatic Substitution (SNAr) pathway. Additionally, alternative methodologies, including the Ullmann condensation and syntheses involving organolithium intermediates, are discussed to provide a broader perspective on available synthetic routes. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are not merely instructional but also educational, fostering a deeper understanding of the chemical transformations involved.

Introduction: The Significance of 5-Nitro-2-(phenylthio)benzoic Acid

5-Nitro-2-(phenylthio)benzoic acid serves as a versatile bifunctional organic compound, pivotal in the fields of medicinal and synthetic organic chemistry. Its structure, featuring a benzoic acid moiety for derivatization into amides and esters, and a phenylthio group at the 2-position, creates a unique electronic and steric profile. This arrangement is a key precursor for the synthesis of various sulfur and oxygen-containing heterocycles, including thioxanthones and dibenzothiophenes, which are core structures in the investigation of kinase inhibitors and other biologically active agents. The nitro group, an influential electron-withdrawing substituent, not only activates the aromatic ring for specific synthetic transformations but also serves as a handle for further functionalization, such as reduction to an amine. This guide delves into the primary and alternative methods for the construction of this valuable synthetic intermediate.

Primary Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and industrially scalable method for the synthesis of 5-Nitro-2-(phenylthio)benzoic acid is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages the reaction between an activated aryl halide, 2-chloro-5-nitrobenzoic acid, and a sulfur nucleophile, thiophenol.

Mechanistic Rationale: The SNAr Addition-Elimination Mechanism

Aryl halides are typically resistant to classical SN2 backside attack due to the steric hindrance of the benzene ring and the fact that the carbon-halogen bond lies in the plane of the ring.[1] However, nucleophilic substitution on an aromatic ring is facilitated when the ring is rendered electron-poor by the presence of strong electron-withdrawing groups, such as a nitro group (NO₂), positioned ortho or para to the leaving group.[1][2]

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The nucleophile, in this case, the thiophenolate anion generated in situ from thiophenol and a base, attacks the carbon atom bearing the leaving group (the ipso-carbon). This initial attack is the rate-determining step as it disrupts the aromaticity of the ring.[3] The resulting intermediate is a resonance-stabilized carbanion known as a Meisenheimer complex.[3][4] The negative charge is delocalized across the aromatic system and is significantly stabilized by the electron-withdrawing nitro group.

-

Elimination of the Leaving Group and Restoration of Aromaticity: In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final product.[4]

The presence of the nitro group in the para position to the reacting center is crucial for the stabilization of the Meisenheimer intermediate, thereby accelerating the reaction.[3]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Nitro-2-(phenylthio)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

5-Nitro-2-(phenylthio)benzoic acid is a multifaceted organic compound that stands at the intersection of synthetic chemistry and pharmaceutical research. Its structure, which marries a benzoic acid core with a phenylthio group and a nitro substituent, presents a unique electronic and steric profile. This guide offers a comprehensive exploration of the core physicochemical properties of this compound, providing both established data and field-proven insights into its experimental characterization. Understanding these properties is paramount for its application in the synthesis of novel therapeutic agents and advanced materials. The strategic placement of the electron-withdrawing nitro group is anticipated to significantly influence the acidity and reactivity of the benzoic acid moiety, a feature of considerable interest in medicinal chemistry.

Core Molecular and Physical Properties

The fundamental physicochemical characteristics of a compound are the bedrock of its application in research and development. These properties govern its behavior in both chemical reactions and biological systems.

Molecular Identity and Structure

-

Chemical Name: 5-Nitro-2-(phenylthio)benzoic acid

-

CAS Number: 6345-67-1[1]

-

Molecular Formula: C₁₃H₉NO₄S[1]

-

Molecular Weight: 275.28 g/mol [1]

-

Canonical SMILES: O=C(O)C1=CC(=O)=CC=C1SC2=CC=CC=C2[1]

The structure of 5-Nitro-2-(phenylthio)benzoic acid, characterized by a thioether linkage at the ortho position to the carboxylic acid and a nitro group at the meta position, is crucial to its chemical personality. The thioether group can influence the conformation of the molecule and is susceptible to oxidation, offering a route to further chemical diversification.

Tabulated Physicochemical Data

The following table summarizes the available and estimated physicochemical properties of 5-Nitro-2-(phenylthio)benzoic acid. It is important to note that while some data is available for the parent compound, 2-(phenylthio)benzoic acid, experimental values for the nitrated derivative are not widely reported.

| Property | Value (5-Nitro-2-(phenylthio)benzoic acid) | Value (2-(phenylthio)benzoic acid - for comparison) | Data Source/Comment |

| Melting Point (°C) | Data not available | 167[2] | The presence of the nitro group is expected to influence the crystal lattice energy and thus the melting point. |

| Boiling Point (°C) | Data not available | ~342-382 (estimated)[2][3] | High boiling point is expected due to the molecular weight and polar functional groups. |

| pKa | Estimated to be < 3.4 | ~3.41 (predicted)[2] | The electron-withdrawing nitro group is expected to increase the acidity, thus lowering the pKa compared to the parent compound. For instance, the pKa of 2-nitrobenzoic acid is approximately 2.17.[4] |

| LogP | Data not available | ~3.71 - 4.33[3][5] | The nitro group will likely influence the lipophilicity. |

| Solubility | Data not available | Limited water solubility, soluble in organic solvents.[6] | Similar solubility behavior is anticipated for the nitrated derivative. |

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzoic acid and phenylthio rings. The chemical shifts will be influenced by the electron-withdrawing nitro group and the sulfur linkage. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments. The carbonyl carbon of the carboxylic acid will be observed at a characteristic downfield position. The carbons attached to the nitro group and the sulfur atom will also exhibit characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns observed in the mass spectrum can offer additional structural information.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include:

-

O-H stretch of the carboxylic acid (broad band, ~2500-3300 cm⁻¹)

-

C=O stretch of the carboxylic acid (~1700 cm⁻¹)

-

N-O asymmetric and symmetric stretches of the nitro group (~1530 and ~1350 cm⁻¹)

-

C-S stretch of the thioether

-

Aromatic C-H and C=C stretches

Experimental Protocols for Physicochemical Characterization

The following section details standardized, field-proven methodologies for the experimental determination of the key physicochemical properties of 5-Nitro-2-(phenylthio)benzoic acid. These protocols are designed to be self-validating and are grounded in established analytical principles.

Determination of Melting Point

The melting point is a fundamental indicator of purity.

Methodology: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry, crystalline 5-Nitro-2-(phenylthio)benzoic acid is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a rate of 10-20 °C/min for a preliminary determination.

-

Refined Measurement: A second measurement is performed with a fresh sample, with the temperature raised rapidly to within 15-20 °C of the approximate melting point, and then at a slower rate of 1-2 °C/min.

-

Data Recording: The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.[7]

Diagram of the Melting Point Determination Workflow

Caption: Workflow for determining the melting point of a solid sample.

Determination of Solubility

Solubility is a critical parameter in drug development, influencing bioavailability and formulation.

Methodology: Shake-Flask Method

-

Solvent Selection: A range of pharmaceutically relevant solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, ethanol, DMSO) are chosen.

-

Sample Preparation: An excess amount of 5-Nitro-2-(phenylthio)benzoic acid is added to a known volume of each solvent in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature shaker bath (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Analysis: The suspensions are filtered or centrifuged to remove undissolved solid. The concentration of the dissolved compound in the supernatant is then determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

-

Quantification: A calibration curve is generated using standard solutions of known concentrations to quantify the solubility.

Diagram of the Shake-Flask Solubility Determination Workflow

Caption: Step-by-step process for determining solubility via the shake-flask method.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group.

Methodology: Potentiometric Titration

-

Sample Preparation: A precisely weighed amount of 5-Nitro-2-(phenylthio)benzoic acid is dissolved in a suitable solvent mixture (e.g., water/methanol co-solvent to ensure solubility).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH) under a nitrogen atmosphere to exclude atmospheric CO₂.

-

pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point. The equivalence point is identified from the inflection point of the first derivative of the titration curve.

Diagram of the pKa Determination Logic

Caption: Logical flow for determining pKa via potentiometric titration.

Safety and Handling

Based on the available safety data for 5-Nitro-2-(phenylthio)benzoic acid, the following GHS hazard statements apply:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/eye protection/face protection.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P302+P352: IF ON SKIN: Wash with plenty of water.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

5-Nitro-2-(phenylthio)benzoic acid is a compound with significant potential in synthetic and medicinal chemistry. While a complete experimental dataset of its physicochemical properties is not yet publicly available, this guide provides a robust framework for its characterization. The provided methodologies offer a clear path for researchers to generate the necessary data to support their research and development activities. The presence of the nitro group is expected to significantly modulate the properties of the parent 2-(phenylthio)benzoic acid, particularly its acidity, making it a valuable scaffold for further chemical exploration.

References

- BenchChem. (n.d.). A Comprehensive Technical Guide to the Physical and Chemical Characteristics of Nitro-Substituted Benzoic Acids.

-

International Journal of Advanced Research in Science, Communication and Technology. (2025, June 2). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. Retrieved from [Link]

-

Human Metabolome Database. (2021, September 10). Showing metabocard for 5-Mercapto-2-nitro-benzoic acid (HMDB0245253). Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Benzoic acid, 2-(phenylthio)-. Retrieved from [Link]

-

ACS Publications. (2020, January 13). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Retrieved from [Link]

-

Juniper Publishers. (2018, February 21). Lipophilicity (LogD7.4) of N-Aryl Benzo. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Phenylthio)benzoic acid. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry. (n.d.). 6. analytical methods. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid?. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. Retrieved from [Link]

-

YouTube. (2017, March 1). 27B. Melting Point of Benzoic Acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Retrieved from [Link]

-

Agilent. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Retrieved from [Link]

-

Wikipedia. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]

-

Juniper Publishers. (2018, February 21). Lipophilicity (LogD7.4) of N-Aryl Benzo. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Retrieved from [Link]

-

ACS Publications. (2020, January 13). Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrobenzoic Acid. Retrieved from [Link]

-

Organic Chemistry Data. (2022, April 7). pKa Data Compiled by R. Williams. Retrieved from [Link]

-

MDPI. (2023, February 9). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Retrieved from [Link]

-

Wikisource. (n.d.). Nitroaromatic Compounds (2005). Retrieved from [Link]

-

University of Missouri–St. Louis. (n.d.). Exp 1 - Melting Points. Retrieved from [Link]

-

The University of Liverpool Repository. (2022, May 27). Efficient pKa Determination in a Nonaqueous Solvent Using Chemical Shift Imaging. Retrieved from [Link]

- Google Patents. (n.d.). EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines.

Sources

- 1. 6345-67-1|5-Nitro-2-(phenylthio)benzoic acid|BLD Pharm [bldpharm.com]

- 2. 2-(phenylthio)benzoic acid CAS#: 1527-12-4 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. Benzoic acid, 2-(phenylthio)- | SIELC Technologies [sielc.com]

- 6. ijarsct.co.in [ijarsct.co.in]

- 7. community.wvu.edu [community.wvu.edu]

- 8. 5-Nitro-2-(3-phenylpropylamino)benzoic acid = 98 107254-86-4 [sigmaaldrich.com]

5-Nitro-2-(phenylthio)benzoic acid CAS number 6345-67-1

An In-depth Technical Guide to 5-Nitro-2-(phenylthio)benzoic acid (CAS: 6345-67-1)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of 5-Nitro-2-(phenylthio)benzoic acid, a bifunctional organic compound of significant interest to researchers in synthetic chemistry and drug discovery. This guide delves into its chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights and detailed protocols.

Core Compound Profile: Identity and Physicochemical Properties

5-Nitro-2-(phenylthio)benzoic acid is a substituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core functionalized with a nitro group at the 5-position and a phenylthio (thioether) group at the 2-position. This unique arrangement of electron-withdrawing (nitro, carboxylic acid) and electron-donating (thioether) groups imparts a distinct reactivity profile, making it a valuable synthetic intermediate.[1][2]

| Property | Value | Source |

| CAS Number | 6345-67-1 | [3][4] |

| Molecular Formula | C₁₃H₉NO₄S | [5] |

| Molecular Weight | 275.28 g/mol | [5] |

| Synonyms | Benzoic acid, 5-nitro-2-(phenylthio)- | [6] |

| Predicted Density | 1.4±0.1 g/cm³ | [6] |

| Predicted Boiling Point | 463.3±40.0 °C at 760 mmHg | [6] |

| Predicted Flash Point | 234.0±27.3 °C | [6] |

Spectroscopic Signature: A Predictive Analysis

While specific experimental spectra for this compound are not widely published, a detailed predictive analysis based on established principles of NMR and IR spectroscopy provides a reliable characterization framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The aromatic region is expected to show three distinct signals corresponding to the protons on the benzoic acid ring. The proton at C4 (ortho to the nitro group) would appear as a doublet of doublets, significantly downfield due to the deshielding effects of the adjacent nitro group. The proton at C6 (ortho to the carboxylic acid) would likely be a doublet, also shifted downfield. The proton at C3 (between the thioether and carboxylic acid) would appear as a doublet of doublets. The five protons of the phenylthio group would likely appear as a multiplet in the typical aromatic region.

-

¹³C NMR: The spectrum will feature 13 distinct carbon signals. The carboxyl carbon (-COOH) will be the most downfield signal. The carbons directly attached to the nitro group (C5) and the thioether (C2) will also be significantly shifted. The carbon atoms ortho and para to the nitro group will experience notable deshielding.[7]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups:

-

O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[8]

-

C=O Stretch: A strong, sharp peak should appear around 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.[8][9]

-

N-O Stretches: Two distinct, strong bands are anticipated for the nitro group: one for the asymmetric stretch (approx. 1515-1560 cm⁻¹) and one for the symmetric stretch (approx. 1345-1385 cm⁻¹).

-

C-S Stretch: A weaker absorption may be observed in the 600-800 cm⁻¹ range, corresponding to the carbon-sulfur bond.

Synthesis: Mechanism-Driven Protocol

The most logical and widely employed method for synthesizing aryl thioethers is through nucleophilic aromatic substitution (SNAr).[10] This strategy is particularly effective for 5-Nitro-2-(phenylthio)benzoic acid due to the electronic properties of the precursor.

The SNAr Mechanism: An In-Depth Look

The synthesis proceeds via the reaction of 2-chloro-5-nitrobenzoic acid with thiophenol. The success of this reaction is predicated on two key factors:

-

Ring Activation: The aromatic ring is rendered electron-deficient (electrophilic) by the powerful electron-withdrawing effects of the nitro (-NO₂) and carboxylic acid (-COOH) groups.[11]

-

Stabilization of the Intermediate: The nitro group is positioned para to the leaving group (the chlorine atom), which is crucial for stabilizing the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[12][13] This stabilization lowers the activation energy of the initial nucleophilic attack, making the reaction feasible under moderate conditions.

Caption: SNAr mechanism showing the formation of the Meisenheimer complex.

Step-by-Step Experimental Protocol

This protocol is adapted from established procedures for similar SNAr reactions.[14] It is designed to be self-validating through careful monitoring and purification.

Materials:

-

2-Chloro-5-nitrobenzoic acid (1.0 eq)

-

Thiophenol (1.1 eq)

-

Sodium Bicarbonate (NaHCO₃) (2.5 eq)

-

Dimethylformamide (DMF) or Ethanol

-

Hydrochloric Acid (HCl), 4M solution

-

Ethyl acetate and brine for extraction

-

Anhydrous magnesium sulfate (MgSO₄)

Workflow:

Caption: Experimental workflow for the synthesis of the target compound.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-5-nitrobenzoic acid (1.0 eq) and sodium bicarbonate (2.5 eq) in a suitable polar aprotic solvent like DMF.

-

Nucleophile Addition: Slowly add thiophenol (1.1 eq) to the stirring mixture at room temperature.

-

Heating: Heat the reaction mixture to reflux (or approximately 80-100 °C) for 3-5 hours.[14] The causality here is that thermal energy is required to overcome the activation energy barrier for the initial nucleophilic attack.

-

Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: After cooling to room temperature, pour the reaction mixture into a beaker of ice-water.

-

Precipitation: Acidify the aqueous mixture by slowly adding 4M HCl with stirring until the pH is approximately 1-2. The desired product, being a carboxylic acid, is insoluble in acidic aqueous media and will precipitate out as a solid.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it with cold water. Alternatively, if a precipitate does not form readily, extract the product into an organic solvent like ethyl acetate, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Recrystallize the crude solid from a suitable solvent system, such as aqueous ethanol, to yield the purified 5-Nitro-2-(phenylthio)benzoic acid.

Chemical Reactivity and Synthetic Potential

5-Nitro-2-(phenylthio)benzoic acid is a tripartite molecule, with each functional group offering distinct avenues for further chemical modification. This versatility makes it a valuable building block in multi-step syntheses.

Caption: Synthetic utility based on the compound's functional groups.

-

At the Carboxylic Acid: This group can readily undergo standard transformations such as esterification with alcohols or conversion to amides via coupling agents, providing access to a wide range of derivatives.[2]

-

At the Nitro Group: The nitro group is readily reduced to an amine using standard reducing agents (e.g., SnCl₂, H₂/Pd-C). This yields 5-amino-2-(phenylthio)benzoic acid (CAS 63185-86-4), a key intermediate for introducing further diversity, for instance, through diazotization or amide coupling.[6]

-

At the Thioether: The sulfur atom can be selectively oxidized to a sulfoxide or further to a sulfone using agents like m-CPBA or H₂O₂.[10] This transformation dramatically alters the electronic properties and steric profile of the molecule, which can be crucial for modulating biological activity in drug candidates.

Applications in Research and Drug Discovery

The structural motifs present in 5-Nitro-2-(phenylthio)benzoic acid are prevalent in pharmacologically active compounds.

-

Foundation for Bioactive Scaffolds: Benzoic acid derivatives are a cornerstone in drug discovery, serving as precursors for numerous pharmaceuticals.[15][16]

-

Thioether-Containing Drugs: The thioether linkage is a key component in many approved drugs and clinical candidates. Thioether-containing heterocyclic compounds, in particular, have emerged as a promising class of potent anti-cancer agents.[17][18][19] For example, 2-thioether-benzothiazoles have been identified as novel inhibitors of c-Jun N-terminal kinase (JNK), a target implicated in inflammation and metabolic diseases.[20]

-

Role of the Nitro Group: Aromatic nitro compounds are well-established pharmacophores, particularly in the development of antimicrobial and antitubercular agents.[21][22] The nitro group can be crucial for binding to specific enzyme targets or can be bioreduced in hypoxic environments (e.g., in solid tumors or certain bacteria) to generate cytotoxic species.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 5-Nitro-2-(phenylthio)benzoic acid is paramount. The safety profile is dictated by its constituent functional groups.

-

General Handling: Use in a well-ventilated fume hood. Wear standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[23][24] Avoid inhalation of dust and direct contact with skin and eyes.[25]

-

Hazards:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[26] Keep away from strong oxidizing agents and bases.

-

First Aid:

Conclusion

5-Nitro-2-(phenylthio)benzoic acid, CAS 6345-67-1, is more than a simple chemical entry. It is a highly versatile and synthetically valuable intermediate. Its strategic combination of a carboxylic acid, a thioether, and a nitro group on an aromatic scaffold provides chemists with multiple handles for molecular elaboration. Its synthesis via a mechanistically well-understood SNAr reaction is robust and scalable. For researchers in medicinal chemistry and drug development, this compound represents a promising starting point for the synthesis of novel therapeutics targeting a wide range of diseases.

References

-

Akhtar, T., et al. (2022). Thioethers: An Overview. Current Drug Targets, 23, 170-219. Available at: [Link]

-

Han, I. (2022). (PDF) Thioethers: An Overview. ResearchGate. Available at: [Link]

-

Chemsrc. (n.d.). Salicylic acid, 5-nitro- | CAS#:96-97-9. Chemsrc. Available at: [Link]

-

ResearchGate. (n.d.). Other drugs containing thioethers. ResearchGate. Available at: [Link]

-

ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Thioether Formation. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

-

Chemistry Learner. (n.d.). Thioether: Structure, Formula, Synthesis, and Examples. Chemistry Learner. Available at: [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

askIITians. (2025). Is nitrobenzene more reactive than benzoic acid for electrophilic substitution?. askIITians. Available at: [Link]

-

Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra Spring 2011. Course Hero. Available at: [Link]

-

International Journal of Advanced Research in Science, Communication and Technology. (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. ijarsct. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. ResearchGate. Available at: [Link]

-

Pharmaffiliates. (2026). The Role of Benzoic Acid Derivatives in Modern Drug Discovery. Pharmaffiliates. Available at: [Link]

-

LookChem. (n.d.). Cas 78-67-1,2,2'-Azobis(2-methylpropionitrile). LookChem. Available at: [Link]

-

OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution. Organic Chemistry. Available at: [Link]

-

Henkel Adhesives. (n.d.). Safety Data Sheet according to (EC) No 1907/2006. Henkel Adhesives. Available at: [Link]

-

Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2021). 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of A. 3-nitro-4-phenylthio-5-sulphamyl-benzoic acid. PrepChem.com. Available at: [Link]

-

Chemical-Suppliers. (n.d.). 5-Nitro-2-(phenylthio)benzoic acid | CAS 6345-67-1. Chemical-Suppliers. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. The Royal Society of Chemistry. Available at: [Link]

-

De, S. K., et al. (2010). Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(13), 3943-3946. Available at: [Link]

-

Martínez-Alvarez, J. C., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3632. Available at: [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)... ResearchGate. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 5-nitro-2-phenylsulfanyl-benzoic acid | 6345-67-1 [chemicalbook.com]

- 4. 5-Nitro-2-(phenylthio)benzoic acid | CAS 6345-67-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 5. 6345-67-1|5-Nitro-2-(phenylthio)benzoic acid|BLD Pharm [bldpharm.com]

- 6. Page loading... [wap.guidechem.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Thioether Formation - Wordpress [reagents.acsgcipr.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 13. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 14. prepchem.com [prepchem.com]

- 15. ijarsct.co.in [ijarsct.co.in]

- 16. nbinno.com [nbinno.com]

- 17. Thioethers: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. assets.thermofisher.cn [assets.thermofisher.cn]

- 24. safety365.sevron.co.uk [safety365.sevron.co.uk]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. chempoint.com [chempoint.com]

- 27. fishersci.fi [fishersci.fi]

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Nitro-2-(phenylthio)benzoic acid

This guide provides a comprehensive analysis of the spectroscopic data for 5-Nitro-2-(phenylthio)benzoic acid, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of public domain experimental spectra for this specific molecule, this document presents a detailed interpretation based on predicted data, strongly supported by empirical data from structurally analogous compounds. This approach ensures a scientifically rigorous and practically valuable resource for the characterization of this and similar molecules.

Introduction and Molecular Structure Analysis

5-Nitro-2-(phenylthio)benzoic acid (CAS No. 6345-67-1) is a substituted aromatic carboxylic acid with a molecular formula of C₁₃H₉NO₄S and a molecular weight of 275.28 g/mol .[1] Its structure incorporates three key functional groups that dictate its chemical properties and spectroscopic behavior: a carboxylic acid group, a nitro group, and a phenylthio ether linkage. Understanding the electronic and steric interplay of these groups is crucial for interpreting its spectral data.

The electron-withdrawing nature of the nitro group and the carboxylic acid function significantly influences the electron density distribution within the benzene ring, while the phenylthio group introduces further complexity. These structural features give rise to a unique spectroscopic fingerprint, which we will dissect in the following sections.

Caption: Molecular structure of 5-Nitro-2-(phenylthio)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 5-Nitro-2-(phenylthio)benzoic acid are detailed below, with interpretations based on established substituent effects and data from related compounds such as 2-(phenylthio)benzoic acid and various nitro-substituted benzoic acids.[2][3][4]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons on both aromatic rings and the carboxylic acid proton. The electron-withdrawing nitro group will deshield adjacent protons, shifting them downfield.

Table 1: Predicted ¹H NMR Spectral Data for 5-Nitro-2-(phenylthio)benzoic acid

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | Singlet, broad | 1H | COOH |

| ~8.2-8.4 | Doublet of doublets | 1H | H-6 |

| ~7.8-8.0 | Doublet | 1H | H-4 |

| ~7.4-7.6 | Multiplet | 5H | Phenylthio protons |

| ~7.2-7.4 | Doublet | 1H | H-3 |

Interpretation:

-

The carboxylic acid proton is expected to appear as a broad singlet at a very downfield chemical shift (~13.0 ppm) due to hydrogen bonding and its acidic nature.[5]

-

The protons on the nitro-substituted benzoic acid ring will exhibit a characteristic splitting pattern. The proton at the H-6 position is anticipated to be the most deshielded due to the anisotropic effect of the adjacent carboxylic acid group and the meta-directing nitro group, appearing as a doublet of doublets.

-

The proton at the H-4 position, being para to the carboxylic acid and ortho to the nitro group, will also be significantly deshielded and is expected to appear as a doublet.

-

The proton at the H-3 position, ortho to the phenylthio group, will be the most shielded of the benzoic acid ring protons and will likely appear as a doublet.

-

The five protons of the phenylthio group are expected to resonate as a complex multiplet in the aromatic region, typical for a monosubstituted benzene ring.[3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of the attached atoms and the overall electronic environment.

Table 2: Predicted ¹³C NMR Spectral Data for 5-Nitro-2-(phenylthio)benzoic acid

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | C=O (Carboxylic acid) |

| ~145-150 | C-NO₂ |

| ~135-140 | C-S |

| ~125-135 | Aromatic carbons |

| ~120-125 | Aromatic carbons |

Interpretation:

-

The carbonyl carbon of the carboxylic acid is expected to have the most downfield chemical shift due to the strong deshielding effect of the two oxygen atoms.

-

The carbon atom attached to the nitro group (C-5) will also be significantly deshielded.

-

The carbon atom bonded to the sulfur atom (C-2) will be deshielded, but to a lesser extent than the carbon attached to the nitro group.

-

The remaining aromatic carbons will appear in the typical aromatic region of the spectrum. The precise chemical shifts will depend on the combined electronic effects of the substituents.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra for compounds like 5-Nitro-2-(phenylthio)benzoic acid is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[5]

-

¹H NMR Acquisition:

-

Tune and match the probe for the ¹H frequency.

-

Acquire a standard one-pulse ¹H spectrum with a 30° or 90° pulse angle.

-

Set the spectral width to cover the entire expected chemical shift range (e.g., 0-15 ppm).

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Tune and match the probe for the ¹³C frequency.

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for all carbon signals.

-

Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-200 ppm).

-

Employ a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 5-Nitro-2-(phenylthio)benzoic acid will be dominated by the characteristic vibrations of the carboxylic acid, nitro, and thioether groups.

Table 3: Predicted IR Absorption Bands for 5-Nitro-2-(phenylthio)benzoic acid

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic acid |

| 1680-1710 | C=O stretch | Carboxylic acid |

| 1510-1550 and 1340-1380 | N-O asymmetric and symmetric stretch | Nitro group |

| ~1200-1300 | C-O stretch | Carboxylic acid |

| ~1000-1100 | C-S stretch | Thioether |

| 1450-1600 | C=C stretch | Aromatic ring |

Interpretation:

-

A very broad absorption band in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid dimer.

-

A strong, sharp peak between 1680-1710 cm⁻¹ corresponds to the C=O stretch of the carboxylic acid.

-

Two strong absorptions, one around 1510-1550 cm⁻¹ (asymmetric) and another around 1340-1380 cm⁻¹ (symmetric), are characteristic of the N-O stretches of the nitro group.

-

The C-O stretch of the carboxylic acid and the C-S stretch of the thioether will appear in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press the mixture into a transparent pellet using a hydraulic press.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the instrument of choice.

-

Data Acquisition:

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for structural confirmation.

Predicted Fragmentation Pathway

In an electron ionization (EI) mass spectrometer, 5-Nitro-2-(phenylthio)benzoic acid is expected to undergo fragmentation through several key pathways.

Caption: Proposed mass spectrometry fragmentation pathway for 5-Nitro-2-(phenylthio)benzoic acid.

Table 4: Predicted Key Mass Fragments for 5-Nitro-2-(phenylthio)benzoic acid

| m/z | Proposed Fragment |

| 275 | [M]⁺˙ (Molecular ion) |

| 258 | [M - OH]⁺ |

| 230 | [M - COOH]⁺ |

| 229 | [M - NO₂]⁺ |

| 109 | [C₆H₅S]⁺ |

| 77 | [C₆H₅]⁺ |

Interpretation:

-

The molecular ion peak ([M]⁺˙) should be observed at m/z 275, corresponding to the molecular weight of the compound.

-

Loss of a hydroxyl radical (-OH) from the carboxylic acid group would result in a fragment at m/z 258.

-

Decarboxylation, the loss of the carboxyl group (-COOH) , would lead to a fragment at m/z 230.

-

Loss of the **nitro group (-NO₂) **would generate a fragment at m/z 229.

-

Cleavage of the C-S bond can lead to the formation of the phenylthio cation ([C₆H₅S]⁺) at m/z 109 and subsequently the phenyl cation ([C₆H₅]⁺) at m/z 77 after the loss of sulfur.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: For a pure, thermally stable compound, a direct insertion probe can be used. Alternatively, coupling a gas chromatograph (GC) or liquid chromatograph (LC) to the mass spectrometer (GC-MS or LC-MS) allows for the analysis of complex mixtures and provides retention time data for additional confirmation. For LC-MS, a reverse-phase HPLC method with a mobile phase of acetonitrile and water with a formic acid modifier is suitable.[4]

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment-rich spectra that are useful for structural elucidation.[7]

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500) to detect the molecular ion and all significant fragment ions.

Conclusion

The comprehensive spectroscopic analysis of 5-Nitro-2-(phenylthio)benzoic acid, as detailed in this guide, provides a robust framework for its identification and characterization. While the presented data is based on well-established spectroscopic principles and comparisons with analogous compounds, it is always recommended to confirm these findings with experimental data whenever possible. The provided protocols offer a standardized approach for obtaining high-quality spectra, ensuring data integrity and reproducibility in a research and development setting.

References

-

Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). Benzoic acid, 2-(phenylthio)-. Retrieved from [Link]

-

Iranian Journal of Pharmaceutical Research. (2011). Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives. Retrieved from [Link]

Sources

- 1. 6345-67-1|5-Nitro-2-(phenylthio)benzoic acid|BLD Pharm [bldpharm.com]

- 2. rsc.org [rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Benzoic acid, 2-(phenylthio)- | SIELC Technologies [sielc.com]

- 5. rsc.org [rsc.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Antimycobacterial Activity of 2-(Phenylthio) benzoylarylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 5-Nitro-2-(phenylthio)benzoic Acid

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 5-Nitro-2-(phenylthio)benzoic acid, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. Drawing upon established principles of physical organic chemistry and leveraging data from structurally related analogs, this document elucidates the key structural features, predicts conformational behavior, and outlines the experimental and computational methodologies pertinent to its study.

Introduction: The Significance of Molecular Structure in Drug Discovery

The three-dimensional arrangement of atoms in a molecule, its conformation, is a critical determinant of its physicochemical properties and, consequently, its biological activity. For drug development professionals, a profound understanding of a molecule's structure and conformational dynamics is paramount for designing effective therapeutics with high specificity and minimal off-target effects. 5-Nitro-2-(phenylthio)benzoic acid, a substituted diaryl sulfide, presents a fascinating case study in the interplay of steric and electronic effects that govern its molecular architecture. The presence of the electron-withdrawing nitro group and the flexible thioether linkage introduces a degree of complexity that warrants a detailed investigation.

Molecular Structure and Key Functional Groups

The molecular structure of 5-Nitro-2-(phenylthio)benzoic acid (C₁₃H₉NO₄S) comprises a benzoic acid scaffold substituted at the 2-position with a phenylthio group and at the 5-position with a nitro group.

Diagram 1: Molecular Structure of 5-Nitro-2-(phenylthio)benzoic Acid

Caption: 2D structure of 5-Nitro-2-(phenylthio)benzoic acid.

The key functional groups and their anticipated influence on the molecule's properties are:

-

Carboxylic Acid Group (-COOH): This group is acidic and can participate in hydrogen bonding. In the solid state, benzoic acid and its derivatives often form centrosymmetric dimers through intermolecular hydrogen bonds between their carboxyl groups[1]. This dimerization is a dominant feature in their crystal packing.

-

Thioether Linkage (-S-): The sulfur atom introduces flexibility into the molecule, allowing for rotation around the C-S bonds. This rotation is a primary determinant of the overall conformation. The lone pairs on the sulfur atom can also participate in non-covalent interactions.

-

Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group significantly influences the electronic properties of the aromatic ring. Its orientation relative to the benzene ring is subject to steric hindrance from adjacent substituents and can impact intermolecular packing. Studies on 2-nitrophenylthiolates have shown that the nitro group's rotation out of the plane of the aryl ring is a key conformational feature[2].

Conformational Analysis: Predicting the Three-Dimensional Shape

In the absence of a published crystal structure for 5-Nitro-2-(phenylthio)benzoic acid, we can infer its likely conformation by analyzing data from closely related molecules. The conformation is primarily defined by the dihedral angles around the C-S bonds and the orientation of the carboxylic acid and nitro groups.

Conformation around the Thioether Bridge

The flexibility of the C-S-C bridge in diaryl sulfides typically leads to two primary low-energy conformations: anti and gauche.[3]

-

Anti-conformer: The two aryl rings are oriented in an approximately anti-periplanar fashion with respect to the C-S-C plane.

-

Gauche-conformer: The aryl rings are twisted relative to each other.

Computational studies on related 2-(benzylsulfinyl)benzoic acid derivatives suggest that both conformers can be energetically accessible, with the solid-state structure often adopting the conformation that allows for the most favorable crystal packing.[3] For 5-Nitro-2-(phenylthio)benzoic acid, steric hindrance between the ortho-substituents (carboxylic acid and the phenyl ring) will likely favor a non-planar arrangement.

Diagram 2: Potential Energy Surface Scan (Illustrative)

Caption: An illustrative potential energy surface for rotation around a C-S bond.

Orientation of the Carboxylic Acid and Nitro Groups

The dihedral angle between the carboxylic acid group and the benzene ring is another critical conformational parameter. In the crystal structure of 2-(isopropylthio)benzoic acid, this angle is 13.6(1) degrees[1]. This near-coplanarity is a balance between resonance stabilization (favoring planarity) and steric repulsion from the ortho-substituent. A similar small dihedral angle is expected for 5-Nitro-2-(phenylthio)benzoic acid.

The nitro group in 2-nitrophenylthiolates has been observed to be twisted out of the plane of the benzene ring, with dihedral angles varying depending on the substitution pattern and crystal packing forces[2]. This rotation is a strategy to minimize steric clashes with the adjacent thioether group.

Table 1: Expected Dihedral Angles in 5-Nitro-2-(phenylthio)benzoic Acid based on Analogs

| Dihedral Angle | Description | Expected Value (degrees) | Rationale/Reference |

| C-S-C-C | Rotation around the S-C(phenyl) bond | Non-planar (gauche-like) | Minimization of steric hindrance[3] |

| C-C-C-O(H) | Carboxyl group twist | ~10-20 | Balance of resonance and sterics[1] |

| C-C-N-O | Nitro group twist | Variable, likely non-planar | Minimization of steric hindrance with the thioether group[2] |

Experimental and Computational Methodologies for Structural Elucidation

A multi-faceted approach combining experimental techniques and computational modeling is essential for a thorough understanding of the molecular structure and conformation of 5-Nitro-2-(phenylthio)benzoic acid.

Experimental Protocols

A. Single-Crystal X-ray Diffraction

This is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state.

Diagram 3: Workflow for Single-Crystal X-ray Diffraction

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

-

Synthesis and Purification: Synthesize 5-Nitro-2-(phenylthio)benzoic acid and purify it to high homogeneity, typically by recrystallization.

-

Crystal Growth: Grow single crystals of suitable size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a single crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Data Processing: The raw diffraction data is processed to yield a set of reflection intensities.

-

Structure Solution and Refinement: The initial positions of the atoms are determined using computational methods. These positions and their thermal parameters are then refined to achieve the best fit with the experimental data.

B. Spectroscopic Techniques

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.

-

Infrared (IR) and Raman Spectroscopy: These techniques are used to identify the characteristic vibrational modes of the functional groups present, such as the C=O stretch of the carboxylic acid and the N-O stretches of the nitro group.

-

UV-Visible Spectroscopy: Provides information about the electronic transitions within the molecule, which are influenced by the conjugated systems of the aromatic rings and the substituents.

Computational Modeling

Density Functional Theory (DFT) Calculations

DFT is a powerful computational method for predicting the geometric and electronic structure of molecules.

Step-by-Step Methodology:

-

Model Building: Construct an initial 3D model of 5-Nitro-2-(phenylthio)benzoic acid.

-

Conformational Search: Perform a systematic search of the conformational space by rotating the flexible dihedral angles (primarily around the C-S bonds).

-

Geometry Optimization: Optimize the geometry of each identified conformer to find the local energy minima on the potential energy surface.

-

Frequency Calculations: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to predict the vibrational spectra (IR and Raman).

-

Property Calculations: Calculate other properties of interest, such as NMR chemical shifts, electronic transitions (for UV-Vis spectra), and molecular orbitals.

Structure-Activity Relationship Insights for Drug Development

The structural and conformational features of 5-Nitro-2-(phenylthio)benzoic acid have important implications for its potential as a drug candidate or a scaffold for drug design.

-

Receptor Binding: The specific 3D shape and the spatial arrangement of the functional groups will determine how the molecule interacts with a biological target. The hydrogen bonding capability of the carboxylic acid and the potential for π-π stacking interactions of the aromatic rings are key features.

-

Pharmacokinetic Properties: The polarity introduced by the nitro and carboxylic acid groups, combined with the lipophilicity of the phenyl rings, will influence properties such as solubility, membrane permeability, and metabolic stability.

-

Bioisosteric Replacement: The phenylthiobenzoic acid scaffold can be considered a bioisostere for other structures in drug design, and understanding its conformational preferences is crucial for such applications.

Conclusion

While a definitive crystal structure of 5-Nitro-2-(phenylthio)benzoic acid is not publicly available, a detailed understanding of its likely molecular structure and conformation can be achieved through a comparative analysis of structurally related compounds and the application of computational chemistry. The molecule is expected to adopt a non-planar conformation, with the degree of twisting around the thioether linkage and the orientation of the nitro and carboxylic acid groups being critical determinants of its overall shape. The methodologies outlined in this guide provide a robust framework for the experimental and theoretical investigation of this and other flexible molecules, offering valuable insights for the rational design of new therapeutic agents.

References

-

Investigation on the Crystal Structures of Molecules Related to 2-(Benzylsulfinyl)Benzoic Acid, As a Support to the. CNR-IRIS. Available at: [Link]

-

Gerkin, R. E. (1999). 2-(Isopropylthio)benzoic acid. Acta Crystallographica Section C: Crystal Structure Communications, 55(7), 1190–1192. Available at: [Link]

-

Sci-Hub. (1999). 2-(Isopropylthio)benzoic acid. Acta Crystallographica Section C Crystal Structure Communications. Available at: [Link]

-

ResearchGate. Structure‐Activity Relationships of 2‐(Arylthio)benzoic Acid FTO Inhibitors. Available at: [Link]

-

Glidewell, C., Low, J. N., Skakle, J. M. S., & Wardell, J. L. (2000). Conformational preferences in 2-nitrophenylthiolates: interplay between intra- and intermolecular forces; structures of (E)-1-(4-methyl-2-nitrobenzenethiolato)-2-phenylethene, S-(2-nitrophenyl)benzenecarbothiolate and 1-(2-nitrophenylthio)-2,5-pyrrolidinedione. Acta Crystallographica Section B: Structural Science, 56(2), 335–343. Available at: [Link]

Sources

An In-depth Technical Guide to the Solubility of 5-Nitro-2-(phenylthio)benzoic Acid

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-Nitro-2-(phenylthio)benzoic acid, a compound of interest in pharmaceutical and chemical research. In the absence of extensive published quantitative solubility data for this specific molecule, this document establishes a robust predictive framework based on the physicochemical properties of its core structure and the influence of its functional groups. We delve into the theoretical underpinnings of solubility, drawing comparisons with structurally analogous compounds to forecast its behavior in a range of common laboratory solvents. Furthermore, this guide presents detailed, field-proven experimental protocols for the accurate determination of both kinetic and thermodynamic solubility, empowering researchers to generate precise data tailored to their specific applications. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding and practical guidance on the solubility of 5-Nitro-2-(phenylthio)benzoic acid.

Introduction: The Critical Role of Solubility in Scientific Research

Solubility, the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental parameter in chemical and pharmaceutical sciences. For drug development professionals, understanding a compound's solubility is paramount as it directly influences bioavailability, formulation strategies, and ultimately, therapeutic efficacy.[1] In synthetic chemistry, solubility dictates the choice of reaction media, purification methods such as recrystallization, and product yield.

5-Nitro-2-(phenylthio)benzoic acid is a multifaceted organic molecule featuring a benzoic acid core, a nitro group, and a phenylthio substituent.[2][3] Each of these components imparts distinct electronic and steric characteristics that collectively govern its interaction with various solvents and, consequently, its solubility profile. This guide will systematically dissect the chemical nature of 5-Nitro-2-(phenylthio)benzoic acid to provide a detailed understanding of its expected solubility behavior.

Molecular Structure and Physicochemical Properties Influencing Solubility

The solubility of 5-Nitro-2-(phenylthio)benzoic acid is a direct consequence of its molecular architecture. A thorough analysis of its constituent functional groups provides the foundation for predicting its behavior in different solvent environments.

The Benzoic Acid Backbone

The parent structure, benzoic acid, is a weak aromatic carboxylic acid. Its solubility is modest in water but increases significantly in organic solvents, particularly polar protic solvents like alcohols.[4][5] The carboxylic acid group (-COOH) is capable of acting as both a hydrogen bond donor and acceptor, facilitating interactions with polar solvents.

The Influence of the Nitro Group (-NO₂)

The nitro group is a strong electron-withdrawing group. Its presence on the aromatic ring increases the polarity of the molecule. This enhanced polarity would suggest an increased affinity for polar solvents. For instance, the solubility of nitrobenzoic acid isomers in polar solvents like methanol and ethanol is generally higher than that of benzoic acid itself.[4]

The Role of the Phenylthio Group (-S-Ph)

The phenylthio group is a bulky, hydrophobic substituent.[6] This part of the molecule will preferentially interact with non-polar solvents through van der Waals forces. The presence of the phenylthio group is expected to significantly decrease the aqueous solubility of the compound due to its hydrophobic nature.[6] In organic solvents, its influence will depend on the solvent's polarity.

Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Influence on Solubility |

| Molecular Formula | C₁₃H₉NO₄S | - |

| Molecular Weight | 275.28 g/mol [7] | Higher molecular weight can sometimes correlate with lower solubility. |

| pKa (Predicted) | ~3-4 | The acidic nature of the carboxylic acid means solubility will be highly pH-dependent in aqueous solutions. |

| LogP (Predicted) | ~3.3[7] | A positive LogP value indicates a preference for lipophilic (non-polar) environments over hydrophilic (polar) ones, suggesting low water solubility. |

| Hydrogen Bond Donors | 1 (from -COOH) | Can interact with hydrogen bond acceptor solvents (e.g., alcohols, DMSO). |

| Hydrogen Bond Acceptors | 5 (from -COOH, -NO₂, -S-) | Can interact with hydrogen bond donor solvents (e.g., water, alcohols). |

Qualitative Solubility Prediction

Based on the analysis of its functional groups and predicted physicochemical properties, a qualitative solubility profile for 5-Nitro-2-(phenylthio)benzoic acid can be projected.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low in Water, Moderate in Alcohols | The hydrophobic phenylthio group will limit aqueous solubility. The carboxylic acid and nitro groups will facilitate interactions with alcohols. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | These solvents can effectively solvate the polar regions of the molecule without the steric hindrance of hydrogen bonding networks. |

| Non-Polar | Toluene, Hexane, Diethyl Ether | Low to Moderate | The phenylthio group will favor interaction with these solvents, but the polar nitro and carboxylic acid groups will limit overall solubility. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | These solvents offer a balance of polarity that may effectively solvate both the polar and non-polar regions of the molecule. |

Experimental Determination of Solubility

To obtain precise and actionable data, experimental determination of solubility is essential. The following section provides detailed protocols for the widely accepted shake-flask method for thermodynamic solubility and a common approach for kinetic solubility.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a given solvent.

Caption: Workflow for the shake-flask method.

-

Preparation of Saturated Solution:

-

Add an excess amount of 5-Nitro-2-(phenylthio)benzoic acid to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a shaker or on a stirrer at a constant, controlled temperature.

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. To confirm, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured solubility remains constant.

-

-

Phase Separation:

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm PTFE filter to remove any remaining solid particles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of 5-Nitro-2-(phenylthio)benzoic acid in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

-

Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess how much of a compound will dissolve under specific, non-equilibrium conditions. A common method involves adding a concentrated stock solution of the compound in an organic solvent (like DMSO) to an aqueous buffer.

Caption: Workflow for kinetic solubility measurement.

-

Prepare a high-concentration stock solution of 5-Nitro-2-(phenylthio)benzoic acid in 100% DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in DMSO in a 96-well plate.

-

Transfer a small volume of each DMSO solution to a corresponding well in a 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4). The final DMSO concentration should be low (typically <1%) to minimize its effect on solubility.

-

Incubate the plate at room temperature for a defined period (e.g., 2 hours).

-

Measure the turbidity of each well using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm).

-

The kinetic solubility is defined as the highest concentration of the compound that does not precipitate under these conditions.

Analytical Methods for Quantification

Accurate quantification of the dissolved compound is critical for reliable solubility data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying 5-Nitro-2-(phenylthio)benzoic acid.

-

Column: A C18 reversed-phase column is typically suitable.

-

Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to ensure the carboxylic acid is protonated.

-

Detection: UV detection at a wavelength of maximum absorbance for the compound (e.g., around 254 nm, typical for aromatic nitro compounds).

-

Quantification: A calibration curve should be constructed using standard solutions of known concentrations.

UV-Vis Spectrophotometry

For a less complex and quicker analysis, UV-Vis spectrophotometry can be employed.

-

Wavelength of Maximum Absorbance (λmax): This must be determined by scanning a solution of the compound across a range of UV-visible wavelengths.

-

Calibration Curve: A standard curve of absorbance versus concentration must be prepared in the same solvent as the sample.

-

Limitations: This method is less specific than HPLC and can be prone to interference from other components in the sample that absorb at the same wavelength.

Conclusion

References

-

Chen, Y., et al. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. Journal of Chromatography B, 877(28), 3273-3278. Available at: [Link]

-

Suren, S., et al. (2018). Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temperature solution. Journal of Molecular Liquids, 265, 78-85. Available at: [Link]

-

Acree, W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data, 42(3), 033102. Available at: [Link]

-

UCL Discovery. (2020). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization. Available at: [Link]

-

ResearchGate. (2020). Comparative solubilities of the four substituted benzoic acids. Available at: [Link]

-

Hancock, C. K., Pawloski, J. N., & Idoux, J. P. (1966). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry, 31(11), 3801-3803. Available at: [Link]

-

Chemical-Suppliers.com. 5-Nitro-2-(phenylthio)benzoic acid. Available at: [Link]

-

Zhang, X., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. The Journal of Chemical Thermodynamics, 105, 103-110. Available at: [Link]

-

da Silva, M. A., et al. (2020). Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid?. Chemistry – A European Journal, 26(48), 10985-10996. Available at: [Link]

- Google Patents. US6552230B1 - Method for preparing 2-nitro-5-(phenylthio)-anilines.

-

Li, F., et al. (2024). 2-Methyl-3-nitrobenzoic acid solubility in fourteen mono-solvents: Determination, correlation, hansen solubility parameter, interactions and thermodynamic analysis. Journal of Molecular Liquids, 399, 124311. Available at: [Link]

- Google Patents. EP1091935A2 - Method for preparing 2-nitro-5-(phenylthio)-anilines.

-

Agency for Toxic Substances and Disease Registry. (2004). Analytical Methods. In Toxicological Profile for Strontium. Available at: [Link]

-

Yan, H., & Wu, J. (1999). Preparation of 2-nitro-5-thiobenzoic acid using immobilized Tris(2-carboxyethyl)phosphine. Analytical Biochemistry, 268(2), 404-407. Available at: [Link]

-

PubChem. 5-Nitro-2-(phenylmethylthio)benzoic acid. Available at: [Link]

-

PubChem. 3-Nitro-4-(phenylthio)benzoic acid. Available at: [Link]

-

Martinez, F., & Gomez, A. (2017). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures. Molecules, 22(10), 1642. Available at: [Link]

-

Organic Syntheses. m-NITROBENZOIC ACID. Available at: [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. 5-Nitro-2-(phenylthio)benzoic acid | CAS 6345-67-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. 6345-67-1|5-Nitro-2-(phenylthio)benzoic acid|BLD Pharm [bldpharm.com]

- 4. researchgate.net [researchgate.net]

- 5. Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures [mdpi.com]

- 6. CAS 1527-12-4: 2-(Phenylthio)benzoic acid | CymitQuimica [cymitquimica.com]

- 7. 3-Nitro-4-(phenylthio)benzoic acid | C13H9NO4S | CID 1475010 - PubChem [pubchem.ncbi.nlm.nih.gov]

Unraveling the Enigmatic Mechanism of 5-Nitro-2-(phenylthio)benzoic Acid: An Investigative Guide for Drug Discovery Professionals

Preamble: Charting Unexplored Territory in Enzyme Inhibition

In the landscape of drug discovery, we often encounter compounds with tantalizing, yet poorly defined, biological activities. 5-Nitro-2-(phenylthio)benzoic acid presents such a case. While its structural motifs—a nitrobenzoic acid core and a phenylthio substituent—hint at a potential for biological interaction, a definitive mechanism of action remains elusive in the current body of scientific literature. This guide, therefore, embarks on an investigative journey, postulating a hypothesis and outlining a rigorous, multi-faceted approach to elucidate the mechanism of action of this compound, with a speculative focus on the inhibition of glutamine synthetase (GS), a critical enzyme in nitrogen metabolism.[1][2] This document is crafted not as a review of established facts, but as a strategic roadmap for researchers and drug development professionals to systematically characterize a novel chemical entity.

Section 1: The Target - Glutamine Synthetase, a Linchpin of Cellular Metabolism

Glutamine synthetase (GS) is a ubiquitous enzyme that plays a central role in the assimilation of ammonia and the biosynthesis of glutamine.[3] Given its importance in both prokaryotic and eukaryotic organisms, GS has emerged as a compelling target for the development of herbicides, antibiotics, and anti-cancer therapeutics.[1][4] The enzyme catalyzes the ATP-dependent condensation of glutamate and ammonia to form glutamine. This reaction is crucial for the production of a key building block for proteins and nucleotides.

The Rationale for Investigating 5-Nitro-2-(phenylthio)benzoic Acid as a GS Inhibitor